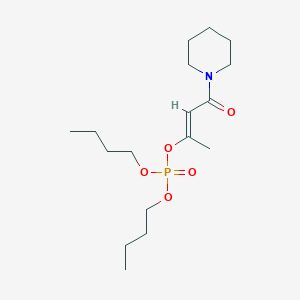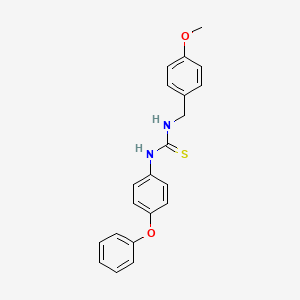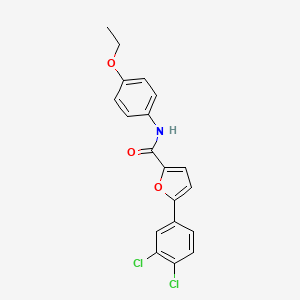
dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate
Descripción general
Descripción
Dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate, also known as VX, is a highly toxic organophosphate compound. It was first developed as a chemical weapon during the Cold War era and has been banned under the Chemical Weapons Convention since 1997. Despite its lethal nature, VX has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
Dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate acts as an irreversible inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately, death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate exposure are severe and can lead to death within minutes. Symptoms of dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate exposure include convulsions, respiratory failure, and cardiac arrest. dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate is also known to cause long-term effects on the nervous system, including cognitive impairment and post-traumatic stress disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate is a highly toxic and dangerous compound, which makes it difficult to work with in a laboratory setting. However, its potency and specificity make it a valuable tool for studying enzyme kinetics and the effects of organophosphate exposure on the nervous system. The use of dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate in laboratory experiments is highly regulated and requires strict safety protocols to ensure the safety of researchers.
Direcciones Futuras
Despite the dangers associated with dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate, there is ongoing research into its potential use as a tool for developing new antidotes for organophosphate poisoning. Additionally, there is interest in studying the long-term effects of dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate exposure on the nervous system and developing new treatments for these effects. Further research is also needed to develop safer and more effective ways to handle and study dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate in the laboratory.
Aplicaciones Científicas De Investigación
Dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate has been used in a variety of scientific research applications, including as a tool for studying enzyme kinetics and as a model for studying the effects of organophosphate exposure on the nervous system. dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate has also been used to develop new antidotes for organophosphate poisoning.
Propiedades
IUPAC Name |
dibutyl [(E)-4-oxo-4-piperidin-1-ylbut-2-en-2-yl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32NO5P/c1-4-6-13-21-24(20,22-14-7-5-2)23-16(3)15-17(19)18-11-9-8-10-12-18/h15H,4-14H2,1-3H3/b16-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTLSQQVQSEGQE-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OC(=CC(=O)N1CCCCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOP(=O)(OCCCC)O/C(=C/C(=O)N1CCCCC1)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dibutyl [(E)-4-oxo-4-piperidin-1-ylbut-2-en-2-yl] phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3745749.png)


![2-[(2-fluorobenzyl)oxy]-1-iodo-3-methoxy-5-(2-nitrovinyl)benzene](/img/structure/B3745770.png)
![1-[(2-fluorobenzyl)oxy]-2-methoxy-4-(2-nitrovinyl)benzene](/img/structure/B3745771.png)

![N-(3-chlorophenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3745791.png)
![N-(3,4-dimethylphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3745797.png)


![N-[3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3745819.png)
![N-(4-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3745824.png)
![3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane)](/img/structure/B3745831.png)
![N-3-pyridinyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B3745834.png)